1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine
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Overview
Description
1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine is a chemical compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-one with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often involving continuous flow reactors and automated control systems .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A similar compound with a hydroxyl group instead of an amine group.
1,1,1-Trifluoro-3-phenyl-2-propanone: A ketone derivative with similar structural features.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with different functional groups.
Uniqueness
1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine is unique due to its combination of a trifluoromethyl group, a phenyl group, and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-9(14,10(11,12)13)7-8-5-3-2-4-6-8/h2-6H,7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELLNMJDXDTLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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